molecular formula C18H18N2O3S B445912 METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE

METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE

Katalognummer: B445912
Molekulargewicht: 342.4g/mol
InChI-Schlüssel: BFGCBWCNLIUFKA-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE typically involves the condensation of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with hydrazine, followed by reaction with methyl 4-formylbenzoate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wirkmechanismus

The mechanism of action of METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiophene core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazinylidene moiety can form hydrogen bonds and other interactions with target molecules, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

    4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid: A precursor in the synthesis of the target compound.

    Methyl 4-formylbenzoate: Another precursor used in the synthesis.

    2-Methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: A compound with a similar benzothiophene core and potential biological activity.

Uniqueness

Methyl 4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzoate is unique due to its specific combination of functional groups and structural features. The presence of both the benzothiophene core and the hydrazinylidene moiety provides a versatile platform for chemical modifications and potential biological activity.

Eigenschaften

Molekularformel

C18H18N2O3S

Molekulargewicht

342.4g/mol

IUPAC-Name

methyl 4-[(E)-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C18H18N2O3S/c1-23-18(22)13-8-6-12(7-9-13)10-19-20-17(21)15-11-24-16-5-3-2-4-14(15)16/h6-11H,2-5H2,1H3,(H,20,21)/b19-10+

InChI-Schlüssel

BFGCBWCNLIUFKA-VXLYETTFSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CSC3=C2CCCC3

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CSC3=C2CCCC3

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CSC3=C2CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.